2-Amino-N-methylthiazole-5-sulfonamide
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Overview
Description
2-Amino-N-methylthiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .
Mechanism of Action
Target of Action
2-Amino-N-methylthiazole-5-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, ion transport, and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of bacterial dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts the production of dihydrofolic acid, a precursor to folic acid . This leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and the growth and reproduction of bacteria .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted in the urine, both unchanged and as metabolites
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, this compound prevents bacteria from producing the nucleic acids they need to grow and reproduce . This makes it potentially useful in the treatment of bacterial infections .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound
Biochemical Analysis
Biochemical Properties
2-Amino-N-methylthiazole-5-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, such as tRNA synthetase-like enzyme SbzA-catalyzed L-isoleucine transfer . The nature of these interactions is complex and involves a variety of biochemical processes.
Cellular Effects
This compound has been found to have potent effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown inhibitory activity against Bcr-Abl and HDAC1, affecting human leukemia cell line K562 and prostate cancer cell line DU145 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to have anti-carbonic anhydrase and anti-dihydropteroate synthetase activities .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methylthiazole-5-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste generation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar oxidative coupling methods, utilizing readily available and low-cost commodity chemicals. The process is designed to be efficient, environmentally friendly, and economically viable .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-N-methylthiazole-5-sulfonamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Amino-5-methylthiazole: A related compound with similar biological activities and applications.
2-Aminothiazole: Another thiazole derivative with diverse biological activities.
Uniqueness: 2-Amino-N-methylthiazole-5-sulfonamide is unique due to its specific structure, which includes both an amino group and a sulfonamide group attached to the thiazole ring. This unique combination of functional groups contributes to its diverse chemical reactivity and biological activities .
Properties
IUPAC Name |
2-amino-N-methyl-1,3-thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S2/c1-6-11(8,9)3-2-7-4(5)10-3/h2,6H,1H3,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFEJWZHIUPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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